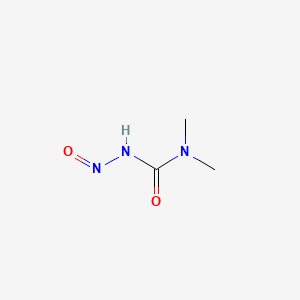

N-Dimethyl-N-nitroso urea

Description

Historical Context and Significance of Nitrosourea (B86855) Investigations

The investigation into N-nitroso compounds (NOCs) began to gain significant momentum following the seminal discovery by Peter Magee and M.J. Barnes in 1956 that N-nitrosodimethylamine (NDMA) could induce liver tumors in rats. dfg.de This finding spurred a wave of research into the biological activities of a wide array of NOCs. dfg.de Subsequently, researchers identified certain nitrosamides, such as N-methyl-N-nitrosourea (MNU), as potent carcinogens. dfg.de The work of Hermann Druckrey and his group in Freiburg, Germany, was particularly influential, providing comprehensive studies on structure-activity and dose-response relationships that became foundational in the field. dfg.de

N-nitrosourea compounds were discovered to have anticancer activity in a random screening program at the U.S. National Cancer Institute in 1959. taylorandfrancis.com This discovery opened a new avenue for their application in chemotherapy. taylorandfrancis.com A significant characteristic of nitrosoureas that quickly garnered attention was their ability to selectively induce tumors in various organs across different animal species, regardless of the administration route. dfg.de This property has been systematically explored and has led to the development of reproducible experimental tumor models crucial for clinical therapy studies. dfg.de Furthermore, the lipophilicity of many nitrosoureas allows them to cross the blood-brain barrier, making them particularly significant for studying and treating brain tumors. taylorandfrancis.comtandfonline.com

The potent biological activity of nitrosoureas stems from their ability to act as alkylating agents. nih.gov They can transfer alkyl groups to the nucleobases of DNA, which can lead to mutations. nih.govwikipedia.org Specifically, 2-chloroethyl-N-nitrosoureas (CNUs) are known to form DNA-DNA cross-links, a mechanism closely correlated with their antineoplastic effectiveness. tandfonline.com The study of their chemical properties, including their synthesis and decomposition, has been a key area of research to understand their biological actions. nih.govacs.org

Scope of Academic Inquiry into N-Dimethyl-N-nitroso urea (B33335) and Related Structures

Academic inquiry into N-nitrosourea compounds has been extensive, covering their synthesis, chemical reactivity, biological mechanisms, and applications in various research fields. While specific research on N,N'-Dimethyl-N-nitrosourea is less prevalent in the provided literature, substantial research exists for closely related structures, particularly N-methyl-N-nitrosourea (MNU) .

The scope of research includes:

Synthesis and Chemical Properties: Studies have detailed the synthesis of various N-alkyl-N-nitrosoureas. jst.go.jpnih.gov The chemical instability and reactivity of nitrosoureas are critical aspects of this research, as these properties influence their biological activity and handling. tandfonline.com Kinetic studies have investigated the decomposition rates of N-nitrosoureas under different conditions, which is crucial for understanding their mechanism of action. acs.orgrsc.org The synthesis of nitrosoureas linked to other molecules, such as disaccharides or DNA minor groove binders, has also been explored to modify their properties and target specificity. nih.govnih.gov

Mechanism of Action: A primary focus of academic inquiry is the interaction of nitrosoureas with DNA. As alkylating agents, they can methylate or ethylate DNA bases, leading to mutations and cellular damage. nih.govwikipedia.orgoup.com Research has shown that compounds like CNUs can induce DNA-DNA cross-links and form various adducts. tandfonline.com The relationship between the structure of the nitrosourea compound and its biological activity is a key area of investigation. nih.gov For instance, the N-(2-chloroethyl)-N-nitrosoureido group is considered necessary for high activity against certain leukemia models. nih.gov

Carcinogenesis and Mutagenesis Research: N-methyl-N-nitrosourea (MNU) is widely used as a potent and reliable carcinogen in animal models to study the mechanisms of cancer development in various organs, including the mammary gland, bladder, and nervous system. nih.govplos.orgaacrjournals.orgresearchgate.netnih.gov These models are invaluable for investigating the initiation, promotion, and progression of tumors. researchgate.net The mutagenic properties of nitrosoureas are also extensively studied, often in relation to their carcinogenic potential. capes.gov.br

Applications in Other Fields: Beyond cancer research, nitrosourea compounds have found applications in other areas. For example, MNU has been used in mutation breeding to enhance the yield and quality of crops like rice. mdpi.comresearchgate.net

Interactive Data Table: Research Focus on N-Nitrosourea Compounds

| Research Area | Key Findings | Related Compounds |

| Synthesis | Development of methods for creating various N-alkyl-N-nitrosoureas and their derivatives. jst.go.jpnih.gov | N-Trialkylsilymethyl- and N-trialkylgermylmethyl-N-nitrosoureas, N-(2-chloroethyl)-N-nitrosocarbamoyl derivatives of glycosylamines. jst.go.jpnih.gov |

| Chemical Reactivity | Investigation of decomposition kinetics and mechanisms in aqueous solutions. acs.orgrsc.org | N-methyl-N-nitrosourea, N-ethyl-N-nitrosourea, N,N′-dimethylurea. acs.orgrsc.org |

| Mechanism of Action | Act as alkylating agents, causing DNA damage such as methylation and cross-linking. nih.govtandfonline.comoup.com | N-methyl-N-nitrosourea, 2-chloroethyl-N-nitrosoureas. nih.govtandfonline.comoup.com |

| Carcinogenesis Models | Widely used to induce tumors in laboratory animals for cancer research. nih.govplos.orgaacrjournals.org | N-methyl-N-nitrosourea. nih.govplos.orgaacrjournals.org |

| Agricultural Research | Utilized for inducing mutations in plants to improve crop characteristics. mdpi.comresearchgate.net | N-methyl-N-nitrosourea. mdpi.comresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

55120-47-3 |

|---|---|

Molecular Formula |

C3H7N3O2 |

Molecular Weight |

117.11 g/mol |

IUPAC Name |

1,1-dimethyl-3-nitrosourea |

InChI |

InChI=1S/C3H7N3O2/c1-6(2)3(7)4-5-8/h1-2H3,(H,4,7,8) |

InChI Key |

VSMLKOBHLXAHFD-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)NN=O |

Canonical SMILES |

CN(C)C(=O)NN=O |

Other CAS No. |

55120-47-3 |

Synonyms |

1,3-dimethyl-1-nitrosourea dimetinur N,N'-dimethylnitrosourea nitrosodimethylurea |

Origin of Product |

United States |

Advanced Synthesis Methodologies and Chemical Reactivity of N Dimethyl N Nitroso Urea

Contemporary Synthetic Routes and Chemical Transformations

N-Dimethyl-N-nitroso urea (B33335), a member of the nitrosourea (B86855) class of compounds, is synthesized through various chemical pathways, primarily involving the nitrosation of its urea precursor. Modern synthetic approaches have focused on improving efficiency, safety, and scalability, including the use of continuous flow technologies. The reactivity of this compound is largely dictated by the nitroso group attached to the urea backbone.

Nitrosation Reactions in Urea Derivatives

The primary method for synthesizing N-Dimethyl-N-nitroso urea involves the nitrosation of N,N'-dimethylurea. atamanchemicals.compsu.edu This reaction is typically carried out by treating N,N'-dimethylurea with a nitrosating agent, such as nitrous acid, often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. smolecule.comrsc.org The reaction kinetics of the nitrosation of N,N'-dimethylurea have been shown to be influenced by the solvent composition. For instance, the presence of dioxane can alter the reaction pathway and efficiency. atamanchemicals.com

Kinetic studies have revealed that the nitrosation of N,N'-dimethylurea is subject to general base catalysis and exhibits a primary solvent isotope effect, which is indicative of a slow proton transfer step in the reaction mechanism. psu.edursc.org The Brønsted plot for the nitrosation of N,N'-dimethylurea is curved, suggesting that the reaction with certain bases, like acetate (B1210297) ion, can be diffusion-controlled. rsc.org The solvent isotope effect for the uncatalyzed reaction is 3.2, which decreases to 1.1 when the reaction is catalyzed by acetate. rsc.org

Alternative nitrosating agents, such as tert-butyl nitrite (TBN), have been employed for the N-nitrosation of secondary amines under solvent-free conditions, offering a potentially milder and more efficient route. rsc.org

Continuous Flow Synthesis Techniques

Continuous flow technology has emerged as a safer and more scalable method for the synthesis of N-nitroso compounds, which can be unstable and hazardous to handle in large quantities in traditional batch processes. acs.orgrsc.org This approach offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety and product consistency. acs.org

In the context of nitrosourea synthesis, continuous flow systems can be designed to generate the nitrosating agent and the target compound in situ, immediately consuming the hazardous intermediates in the subsequent reaction step. acs.orge3s-conferences.org For example, a two-step continuous flow process has been developed for the generation of N-methyl-N-nitrosourea (MNU), a related compound, starting from the non-hazardous N-methylurea. rsc.org This process involves the in-line generation of MNU, which is then used to produce diazomethane. rsc.orgrsc.org Such systems often incorporate in-line purification and real-time reaction monitoring, for instance, using Fourier-transform infrared spectroscopy (FTIR). chemrxiv.org

A study on the continuous flow synthesis of N,O-dimethyl-N'-nitroisourea, a related intermediate, demonstrated the use of a microreactor system with inline FTIR analysis for real-time monitoring. chemrxiv.org This allowed for rapid optimization of reaction conditions, achieving a yield of approximately 83%. chemrxiv.org

Mechanistic Studies of Formation Pathways

The mechanism of N-nitrosation of amides, including ureas, is distinct from that of amines. For amides, the rate-determining step often involves a slow proton transfer from a protonated nitroso-amide intermediate. psu.edursc.org

Kinetic studies on the nitrosation of N,N'-dimethylurea support a mechanism involving a slow proton transfer, as evidenced by general base catalysis and solvent isotope effects. psu.edursc.org There is a discrepancy in the pKa value of the nitroso-amide calculated from nitrosation and denitrosation experiments. This has led to the proposal that nitrosation initially occurs at the oxygen atom of the urea, forming an O-nitroso intermediate. This is followed by a slow proton transfer and then a rapid internal rearrangement to yield the more thermodynamically stable N-nitroso-amide. psu.edursc.org

The proposed mechanism involves the following steps:

Initial attack of the nitrosating agent on the oxygen atom of the urea.

Formation of a protonated O-nitroso intermediate.

A slow, base-catalyzed proton transfer from this intermediate.

A fast internal rearrangement to the final N-nitroso product.

This pathway explains the observed kinetic data, including the curved Brønsted plot and the solvent isotope effects. rsc.org

Decomposition Kinetics and Mechanisms in Aqueous and Non-Aqueous Media

The decomposition of this compound is a critical aspect of its chemical reactivity, influencing its stability and biological activity. The kinetics and mechanism of this decomposition are highly dependent on the surrounding medium, particularly the pH and solvent system.

Influence of pH and Solvent Systems on Stability

The stability of this compound is significantly affected by the pH of the aqueous solution. Studies on related N,N'-dialkyl-N-nitrosoureas have shown that their decomposition is subject to both spontaneous and specific hydroxide (B78521) ion catalysis. jst.go.jp The rate of decomposition generally increases with increasing pH in the alkaline range. jst.go.jp

For N,N'-dimethyl-N-nitrosourea, the relationship between the logarithm of the observed rate constant (log k) and pH shows a deviation from linearity in the alkaline region. This suggests the formation of an anionic species at higher pH values, which is more resistant to hydroxide ion attack. jst.go.jp This behavior can be attributed to a kinetic pKa'. jst.go.jp

The solvent system also plays a crucial role in the stability of nitrosoureas. For instance, the nitrosation kinetics of N,N'-dimethylurea are influenced by the presence of dioxane in the solvent mixture. atamanchemicals.com The hydrolysis of related N-nitrosoureas has been studied in various aqueous and non-aqueous media, revealing the impact of solvent polarity and composition on the decomposition rate.

Identification of Reactive Intermediates

The decomposition of nitrosoureas like this compound proceeds through the formation of highly reactive intermediates. Under aqueous conditions, these compounds can hydrolyze to form various products. The decomposition of N-alkyl-N-nitrosoureas is known to generate alkylating agents, which are responsible for their biological effects. smolecule.com

In the alkaline decomposition of N-alkyl-N'-nitrosoureas, the formation of a rearranging carbonium ion intermediate has been implicated. jst.go.jp For example, the decomposition of N-n-butyl-N-nitrosourea yields a mixture of n-butyl alcohol and sec-butyl alcohol, indicating a rearrangement of the butyl carbonium ion. jst.go.jp

The primary reactive intermediates in the decomposition of N-nitrosoureas are believed to be diazonium ions or related species, which can alkylate nucleophilic sites on other molecules. nih.gov The decomposition can also lead to the formation of isocyanates. lookchem.com The exact nature of the ultimate alkylating intermediate is still a subject of research, with various reactive species being proposed. researchgate.net

Reactivity with Nucleophiles in Chemical Systems

N,N'-Dimethyl-N-nitrosourea (DMNU) is recognized as a potent alkylating agent, a characteristic that defines its reactivity with nucleophilic species. cymitquimica.com The core of its reactivity lies in the nitrosourea moiety, which under physiological or specific chemical conditions, decomposes to generate highly reactive electrophilic intermediates. cymitquimica.com This reactivity is particularly pronounced towards nucleophilic sites in biological macromolecules and other chemical entities.

Studies on the interaction of N-nitrosoureas with DNA have provided significant insights into their reactivity with nucleophiles. The nucleophilic nitrogen and oxygen atoms within DNA bases are primary targets for alkylation. researchgate.net Research using isotopically labeled N-methyl-N-nitrosourea has shown that the methyl group is transferred to various nucleophilic sites in DNA, including 7-methylguanine, 3-methyladenine (B1666300), and O6-methylguanine, as well as the phosphate (B84403) backbone. nih.gov

The stereochemistry of this methyl transfer has been investigated to elucidate the reaction mechanism. It was found that the methylation of DNA nucleophiles proceeds with an average of 73% inversion and 27% retention of configuration. nih.gov This suggests a complex mechanism, likely involving the methanediazonium ion as a key intermediate. nih.gov

The reactivity of N-nitroso compounds is not limited to biological macromolecules. They can react with a wide range of nucleophiles. The rate and mechanism of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the transfer of a nitroso group from N-nitrososulfonamides to sulfur nucleophiles like thiolate ions involves the nucleophilic attack of the thiolate on the nitroso group. conicet.gov.ar

The relative reactivity of various nucleophiles towards a related compound, N-methyl-N-nitrosoaniline, has been established, providing a general indication of the types of nucleophiles that readily react with N-nitroso compounds.

Table 1: Relative Reactivity of Nucleophiles with N-methyl-N-nitrosoaniline

| Nucleophile | Relative Reactivity (k_rel) |

|---|---|

| I⁻ | 2100 |

| SCN⁻ | 450 |

| Br⁻ | 25 |

| Cl⁻ | 1 |

| H₂O | 0.001 |

This table is adapted from data on the denitrosation of N-methyl-N-nitrosoaniline, which reflects the nucleophilicity towards the N-nitroso center. The reactions are generally reversible, and the forward reaction (nitrosation) shows that nucleophilic catalysis is absent for amides, unlike for amines. sci-hub.se

Molecular and Cellular Mechanisms of N Dimethyl N Nitroso Urea Interaction

DNA Alkylation and Adduct Formation Mechanisms

The carcinogenicity of N-methyl-N-nitrosourea (MNU) is linked to its capacity to methylate DNA. researchgate.net This process occurs through the generation of a reactive methyldiazonium ion, which acts as the alkylating electrophile. gatech.eduunimedizin-mainz.de This reactive intermediate is highly unstable and readily attacks nucleophilic sites on DNA bases. gatech.eduunimedizin-mainz.de Unlike some carcinogens that require metabolic activation, MNU is a direct-acting agent, capable of spontaneous decomposition under physiological conditions to form this reactive species. medchemexpress.commedchemexpress.comresearchgate.net The interaction results in the formation of various methylated DNA adducts. medchemexpress.comscispace.com

N-methyl-N-nitrosourea (MNU) alkylates DNA at multiple positions on all four bases, targeting both ring nitrogens and exocyclic oxygens. gatech.educarnegiescience.edu The primary sites of methylation include N7-methylguanine (N7-MeG), which is the most abundant adduct, and O6-methylguanine (O6-MeG). gatech.educarnegiescience.edujst.go.jp Other significant adducts include 3-methyladenine (B1666300) (3-MeA), and to a lesser extent, O4-methylthymidine and 3-methylthymidine. gatech.eduscispace.com

The distribution of these adducts is not random and displays a degree of sequence specificity. For instance, studies have shown that guanine (B1146940) residues located at the 3'-position within a 5'-GG-3' sequence are preferential targets for methylation by MNU. gatech.edu While N7-MeG is the major product, the formation of O6-MeG is considered particularly significant for mutagenesis. gatech.educarnegiescience.edumdpi.com This is because O6-MeG can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations if not repaired. mdpi.comnih.gov Alkylation also occurs on the DNA phosphate (B84403) backbone, forming phosphotriesters, although this is a less frequent event compared to base modification. scilit.com

The following table summarizes the primary DNA adducts formed by N-Dimethyl-N-nitroso urea (B33335) and their relative significance.

| Adduct Name | Common Abbreviation | Site of Alkylation | Biological Significance |

| N7-methylguanine | N7-MeG | Nitrogen-7 of Guanine | Most abundant adduct, can lead to depurination. gatech.educarnegiescience.edu |

| O6-methylguanine | O6-MeG | Oxygen-6 of Guanine | Highly mutagenic, causes G:C to A:T transitions. mdpi.com |

| 3-methyladenine | 3-MeA | Nitrogen-3 of Adenine (B156593) | Cytotoxic lesion, repaired by BER. unimedizin-mainz.de |

| O4-methylthymidine | O4-MeT | Oxygen-4 of Thymine | Can cause mispairing during replication. scispace.comcarnegiescience.edu |

| Methylphosphotriester | - | Phosphate Backbone | Alters DNA backbone structure. scilit.com |

The formation of DNA adducts by N-methyl-N-nitrosourea (MNU) is a rapid process following exposure. The rate of adduct formation is dependent on factors such as the concentration of MNU and the specific nucleophilic site on the DNA. carnegiescience.edupsu.edu Studies have demonstrated a linear relationship between the administered dose of MNU and the resulting concentration of DNA adducts, particularly after a single exposure. carnegiescience.edu For example, the rate of formation for 7-AGE-guanine, an adduct formed by a similar epoxide agent, was observed to be linear for several hours after exposure. psu.edu The hydrolysis of MNU, which is the prerequisite for its DNA-alkylating activity, shows first-order kinetics and is significantly influenced by pH. researchgate.net The stability of the formed adducts varies, with some, like N7-methylguanine, being prone to spontaneous depurination, creating apurinic sites, while others, like O6-methylguanine, are more persistent if not actively repaired. mdpi.compsu.edu

The covalent addition of a methyl group by N-methyl-N-nitrosourea (MNU) alters the chemical structure of the DNA bases. These structural changes have been characterized using various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. scispace.comd-nb.info For example, the synthesis and identification of O4-methylthymidine were confirmed through UV and mass spectroscopy. scispace.com The formation of these adducts introduces distortions into the DNA double helix. Bulky adducts can disrupt normal base pairing and the helical structure, which can interfere with the processes of DNA replication and transcription. researchgate.net Fourier-transform infrared (FTIR) spectroscopy studies on DNA isolated from tissues exposed to MNU have revealed conformational changes in the structures of purine (B94841) and pyrimidine (B1678525) bases, as well as alterations in the phosphodiester backbone. researchgate.net These structural perturbations are the initial molecular triggers for the subsequent cellular responses to the DNA damage.

Kinetics of DNA Adduct Formation

Cellular Responses to DNA Damage Induced by N-Dimethyl-N-nitroso urea

The presence of DNA adducts generated by N-methyl-N-nitrosourea (MNU) triggers a complex network of cellular responses aimed at mitigating the damage. medchemexpress.com These responses include the activation of cell cycle checkpoints to halt proliferation and allow time for repair, and the recruitment of specific DNA repair pathways to remove the lesions. semanticscholar.org If the damage is too extensive to be repaired, the cell may undergo apoptosis, or programmed cell death. iiarjournals.org

MNU-induced DNA lesions activate the DNA damage response (DDR), a signaling cascade orchestrated by key protein kinases. The primary sensors of this damage are the ATM (ataxia-telangiectasia mutated) and ATR (ataxia telangiectasia and Rad-3-related) kinases. SN1 type methylating agents like MNU are known to induce a G2/M cell cycle checkpoint arrest. This response involves the activation of the ATR-Chk1 and ATM-Chk2 signaling pathways. nih.gov Studies on the related ethylating agent N-nitroso-N-ethylurea (NEU) show a temporally controlled activation, with Chk2 activation often preceding Chk1 phosphorylation. nih.govnih.gov The damage caused by these agents can lead to both single-strand and double-strand breaks, which are potent activators of these checkpoint pathways. nih.gov The activation of these checkpoints is crucial for preventing the replication of damaged DNA and the propagation of mutations. semanticscholar.org

Cells employ several DNA repair pathways to counteract the damage caused by MNU. The specific pathway utilized depends on the type of adduct formed.

Direct Reversal: The highly mutagenic O6-methylguanine (O6-MeG) adduct is primarily repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT). unimedizin-mainz.de MGMT directly transfers the methyl group from the guanine to one of its own cysteine residues in a stoichiometric, "suicide" reaction, thereby restoring the normal guanine base. The expression level of MGMT is a critical factor in determining cellular resistance to the toxic effects of MNU.

Base Excision Repair (BER): Lesions such as N7-methylguanine and 3-methyladenine are recognized and removed by the base excision repair (BER) pathway. unimedizin-mainz.de This process is initiated by a specific DNA glycosylase that cleaves the bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site, which is then further processed by other BER enzymes.

Mismatch Repair (MMR): The mismatch repair (MMR) system can also play a role. When DNA replication occurs on a template containing an unrepaired O6-MeG adduct, a thymine is often incorrectly inserted opposite it, creating an O6-MeG:T mispair. The MMR system recognizes this mismatch and attempts to repair it, often leading to futile cycles of thymine removal and re-insertion, which can ultimately result in the formation of DNA double-strand breaks and trigger apoptosis.

Non-Homologous End Joining (NHEJ): DNA double-strand breaks that can arise from the processing of MNU-induced lesions can be repaired by pathways like non-homologous end joining (NHEJ), which involves the DNA-dependent protein kinase (DNA-PK) complex. longdom.org

Induction of Programmed Cell Death Pathways

This compound (DMNU), also known as N-methyl-N-nitrosourea (MNU), is a potent alkylating agent that can induce programmed cell death, or apoptosis, in various cell types. nih.govresearchgate.net The initiation of apoptosis is a complex process that can be triggered by both internal and external cellular signals, leading to a cascade of events that result in the orderly dismantling of the cell. thermofisher.combio-rad-antibodies.com

The primary mechanism by which DMNU induces apoptosis is through the infliction of significant DNA damage. nih.gov As a direct-acting alkylating agent, DMNU transfers a methyl group to DNA bases, creating adducts. wikipedia.orgcas.cz This damage, if not adequately repaired, can activate intrinsic apoptotic pathways. thermofisher.com Key sensors of cellular stress, such as the p53 protein, are activated in response to DNA damage. thermofisher.com Activated p53 can then trigger the apoptotic cascade. thermofisher.com

The intrinsic, or mitochondrial, pathway of apoptosis is a major route for DMNU-induced cell death. thermofisher.comfrontiersin.org DNA damage leads to the activation of pro-apoptotic members of the B-Cell Lymphoma 2 (Bcl-2) family of proteins. scielo.org These proteins, in turn, increase the permeability of the outer mitochondrial membrane, resulting in the release of apoptogenic factors like cytochrome c into the cytoplasm. scielo.orgmdpi.com Cytochrome c then binds to the apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome, which activates initiator caspases, such as caspase-9. scielo.orgmdpi.com

Activated initiator caspases then cleave and activate executioner caspases, including caspase-3, -6, and -7. scielo.org These executioner caspases are responsible for the systematic breakdown of cellular components, leading to the characteristic morphological changes of apoptosis, such as cell shrinkage and DNA fragmentation. scielo.org

In some cellular contexts, the extrinsic pathway of apoptosis may also be involved. This pathway is initiated by the binding of death ligands, such as Tumor Necrosis Factor (TNF), to their corresponding death receptors on the cell surface. thermofisher.comfrontiersin.org This interaction can lead to the activation of initiator caspase-8, which can then directly activate executioner caspases or amplify the apoptotic signal through the intrinsic pathway. harvard.edu For instance, studies have shown that apoptotic cells can release signals like the Drosophila TNF homolog, Eiger, which can induce apoptosis in neighboring cells through the JNK pathway. elifesciences.org

It is important to note that while apoptosis is a primary outcome of DMNU-induced damage, in some cases, high levels of damage can lead to necrosis, a different form of cell death characterized by cell swelling and membrane rupture. nih.gov The balance between apoptosis and necrosis can depend on the cell type and the extent of the damage. nih.gov

Interaction with Non-DNA Biomolecules

Protein Alkylation and Functional Impairment

This compound (DMNU) is a reactive alkylating agent that not only interacts with DNA but also modifies other crucial biomolecules, including proteins. Protein alkylation by DMNU involves the covalent addition of a methyl group to nucleophilic sites on amino acid residues. This modification can significantly alter the structure and function of proteins, leading to cellular dysfunction.

The primary targets for alkylation within proteins are amino acid residues with nucleophilic side chains. These include:

Cysteine: The sulfhydryl group of cysteine is a strong nucleophile and a common target for alkylating agents. thermofisher.com

Histidine: The imidazole (B134444) ring of histidine can be alkylated. thermofisher.com

Lysine (B10760008): The ε-amino group of lysine is another potential site for alkylation. thermofisher.comnih.gov

Methionine: The thioether group of methionine can be targeted. nih.gov

Aspartate and Glutamate: The carboxyl groups of these acidic amino acids can also be alkylated. thermofisher.com

N-terminus: The N-terminal amino group of a polypeptide chain is also susceptible to alkylation. nih.govnih.gov

The consequences of protein alkylation by DMNU are diverse and can lead to significant functional impairment. The addition of a methyl group can disrupt the intricate three-dimensional structure of a protein, which is essential for its biological activity. mdpi.com This can occur through several mechanisms:

Alteration of Active Sites: If the alkylation occurs at or near the active site of an enzyme, it can directly interfere with substrate binding or catalysis, leading to a loss of enzymatic function.

Disruption of Protein-Protein Interactions: Alkylation can modify residues at the interface of protein complexes, disrupting their assembly and function.

Induction of Misfolding and Aggregation: The addition of methyl groups can alter the hydrophobic/hydrophilic balance of a protein, leading to misfolding and the formation of protein aggregates, a hallmark of several neurodegenerative diseases. mdpi.com

Impaired Cellular Signaling: Alkylation of proteins involved in signal transduction pathways can lead to their constitutive activation or inactivation, disrupting normal cellular communication and regulation.

RNA Modification and Metabolic Perturbations

In addition to its well-documented effects on DNA and proteins, this compound (DMNU) can also modify RNA molecules, leading to perturbations in RNA metabolism and function. RNA modifications are chemical alterations to the bases or the ribose sugar of RNA molecules and play crucial roles in regulating various aspects of RNA biology, including splicing, stability, and translation. neb.comabcam.com

DMNU, as a methylating agent, can introduce methyl groups at various positions on RNA bases. nih.gov One of the most common and well-studied RNA modifications is N7-methylguanosine (m7G). ijbs.com This modification is characteristically found at the 5' cap of eukaryotic messenger RNAs (mRNAs), where it is essential for mRNA stability, nuclear export, and efficient translation initiation. ijbs.com DMNU has the potential to induce such modifications internally within RNA sequences, not just at the cap.

The consequences of aberrant RNA methylation by DMNU can be significant:

Altered RNA Structure and Stability: The addition of a methyl group can change the chemical properties of the RNA base, potentially altering RNA secondary and tertiary structures. ijbs.com This can affect the stability of the RNA molecule, making it more or less susceptible to degradation by cellular ribonucleases. neb.com

Disrupted RNA Processing: RNA modifications are critical for processes like pre-mRNA splicing. Aberrant methylation could interfere with the recognition of splice sites by the spliceosome, leading to errors in splicing and the production of non-functional or dominant-negative protein isoforms.

Impaired Translation: Modifications within the coding sequence or regulatory regions of mRNA can affect the efficiency and fidelity of translation by the ribosome. For example, methylation in the anticodon loop of transfer RNAs (tRNAs) is crucial for accurate codon-anticodon pairing. abcam.com DMNU-induced modifications could lead to translational errors or stalling of the ribosome.

Perturbed Ribosome Biogenesis: Ribosomal RNAs (rRNAs) are heavily modified, and these modifications are essential for the proper assembly and function of the ribosome. nih.gov Alkylation of rRNA could disrupt ribosome biogenesis, leading to a general decrease in protein synthesis and cellular stress.

Research has shown that treatment of cells with methylating agents analogous to DMNU can lead to significant alterations in RNA-binding proteins. For instance, in HeLa cells treated with N-methyl-N-nitrosourea (MNU), there were modifications of the poly(A) polymerase and a significant downregulation of the heterogeneous nuclear ribonucleoprotein (hnRNP) C1/C2. nih.gov These proteins are crucial for mRNA processing, stability, and export, and their perturbation can have widespread effects on gene expression. These findings suggest that RNA modification and the subsequent disruption of RNA-protein interactions are important aspects of the cellular response to DMNU and contribute to its cytotoxic and carcinogenic effects. nih.gov

Molecular Pathways of Induced Biological Effects

Mechanistic Basis of Mutagenesis

The mutagenicity of this compound (DMNU) is a direct consequence of its ability to act as a potent alkylating agent, specifically by transferring a methyl group to the nucleobases of DNA. wikipedia.orgcas.cz This process, known as DNA methylation, can lead to stable, heritable changes in the DNA sequence, or mutations, if not properly repaired.

The primary mechanism of DMNU-induced mutagenesis involves the formation of a reactive methyldiazonium ion, which then readily attacks nucleophilic centers in the DNA molecule. nih.gov This results in the formation of several DNA adducts, which are segments of DNA bound to the carcinogen. wikipedia.org The most significant of these adducts in terms of mutagenicity is O⁶-methylguanine (O⁶-meG). nih.govnih.gov

The formation of O⁶-meG is highly pro-mutagenic due to its propensity for mispairing during DNA replication. Normally, guanine (G) pairs with cytosine (C). However, the presence of the methyl group on the O⁶ position of guanine alters its hydrogen bonding properties, causing it to preferentially pair with thymine (T) instead of cytosine. nih.govaacrjournals.org

The process of mutagenesis unfolds as follows:

Alkylation: DMNU methylates guanine residues in the DNA, forming O⁶-meG adducts. nih.gov

Mispairing during Replication: During the first round of DNA replication, the DNA polymerase encounters the O⁶-meG adduct on the template strand. Due to the altered base pairing properties, the polymerase incorrectly incorporates a thymine (T) nucleotide opposite the O⁶-meG instead of a cytosine (C). aacrjournals.org

Fixation of the Mutation: In the subsequent round of DNA replication, the newly synthesized strand containing the mismatched thymine serves as a template. The DNA polymerase now correctly incorporates an adenine (A) opposite the thymine. This results in a permanent G:C to A:T transition mutation at that specific site in the DNA sequence. wikipedia.orgmdpi.com

While O⁶-meG is the major driver of DMNU's mutagenic effects, other DNA adducts can also be formed, although they are generally less mutagenic or are more efficiently repaired. These include N⁷-methylguanine and N³-methyladenine. The persistence of these adducts can also contribute to mutagenesis, albeit to a lesser extent, by causing distortions in the DNA helix that can lead to errors during replication or repair. mdpi.com

The cellular DNA repair machinery plays a critical role in mitigating the mutagenic effects of DMNU. The enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) can directly remove the methyl group from O⁶-meG, restoring the guanine base to its original state and preventing the subsequent mispairing. nih.gov The efficiency of this repair system can therefore significantly influence an individual's susceptibility to the mutagenic effects of DMNU.

Carcinogenic Mechanisms at the Molecular Level

The carcinogenic activity of this compound (DMNU) is intricately linked to its potent mutagenic properties. The molecular mechanisms underlying DMNU-induced carcinogenesis are a multi-step process that begins with the formation of DNA adducts and culminates in the malignant transformation of cells. nih.govnih.gov

The central initiating event in DMNU-induced carcinogenesis is the alkylation of DNA, leading to the formation of mutagenic adducts, most notably O⁶-methylguanine (O⁶-meG). nih.govnih.gov As previously discussed, the persistence of these adducts can lead to G:C to A:T transition mutations during DNA replication. nih.govaacrjournals.org When these mutations occur within critical genes that regulate cell growth, differentiation, and death, they can drive the process of carcinogenesis.

Key molecular targets in DMNU-induced cancer include:

Oncogenes: These are genes that, when mutated or overexpressed, can promote uncontrolled cell proliferation. A classic example is the Ras family of proto-oncogenes. Mutations in Ras genes, particularly at codons 12, 13, and 61, are frequently observed in tumors induced by DMNU and other methylating agents. nih.gov These mutations lock the Ras protein in a constitutively active state, leading to continuous stimulation of downstream signaling pathways that promote cell growth and division.

Tumor Suppressor Genes: These genes normally function to restrain cell growth and induce apoptosis in damaged cells. Mutations that inactivate tumor suppressor genes remove these crucial brakes on cell proliferation. The p53 tumor suppressor gene is a common target for mutations in various cancers. nih.gov Inactivation of p53 not only allows for the survival and proliferation of cells with DNA damage but also impairs the induction of apoptosis, further contributing to tumor development.

The process of DMNU-induced carcinogenesis can be conceptualized in the following stages:

Initiation: DMNU causes irreversible genetic alterations (mutations) in critical genes within a single cell. nih.gov This is the primary event driven by the formation of DNA adducts. nih.govmdpi.comchemrxiv.org

Promotion: The initiated cell undergoes clonal expansion. This stage is influenced by factors that stimulate cell proliferation, giving the mutated cell a selective growth advantage.

Progression: This stage involves the accumulation of additional genetic and epigenetic alterations, leading to increased malignancy, invasiveness, and metastatic potential. The genomic instability induced by the initial DNA damage can contribute to the acquisition of these further mutations.

The specific type of cancer that develops is often dependent on the tissue in which the mutations occur. DMNU has been shown to induce tumors in various organs in animal models, including the forestomach, breast, uterus, liver, and pancreas. jst.go.jp The susceptibility of a particular organ to DMNU-induced carcinogenesis can be influenced by factors such as metabolic activation pathways and the efficiency of DNA repair systems in that tissue.

Oxidative Stress Induction and Related Molecular Events

N-methyl-N-nitrosourea (MNU) is a potent alkylating agent that induces significant cellular damage, partly through the generation of oxidative stress. ebi.ac.uk This process involves the production of reactive oxygen species (ROS) that overwhelm the cell's antioxidant defenses, leading to a cascade of molecular events, including damage to lipids, proteins, and DNA. ebi.ac.uknih.gov

The interaction of MNU with cellular components can lead to the formation of various ROS, such as superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (OH−). nih.gov The generation of these species disrupts the normal redox balance within the cell, a state known as oxidative stress. nih.govresearchgate.net This imbalance is a critical factor in the cytotoxicity and carcinogenicity of MNU. ebi.ac.uk Studies in human colon adenocarcinoma cells (Caco-2) have demonstrated that MNU exposure leads to a detectable increase in ROS formation. oup.com

Lipid Peroxidation

One of the major consequences of MNU-induced oxidative stress is the peroxidation of lipids, a process that damages cellular membranes. This damage compromises membrane integrity and function. A key marker for lipid peroxidation is the level of malondialdehyde (MDA). Research has shown that exposure to N-nitroso compounds results in a significant increase in lipid peroxidation. nih.govresearchgate.netnih.gov For instance, studies on N-nitrosodiethylamine (NDEA), a related compound, have demonstrated a rapid increase in markers of lipid peroxidation in the liver following administration. nih.gov Similarly, in studies involving MNU-induced carcinogenesis, a significant increase in lipid peroxidation levels was observed, which could be mitigated by antioxidant treatment. researchgate.net In corneal endothelial cells, MNU was found to significantly increase MDA content at both 6 and 24 hours post-exposure. nih.gov

DNA Damage

Oxidative stress induced by MNU contributes significantly to DNA damage, beyond its direct alkylating effects. nih.gov ROS can attack DNA bases, leading to the formation of mutagenic lesions. researchgate.net A prominent marker for oxidative DNA damage is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.gov Studies have shown that MNU treatment leads to elevated levels of 8-OHdG. iiarjournals.org In a rat model of retinal degeneration, retinal 8-OHdG levels increased and peaked 12 hours after MNU injection. iiarjournals.org This oxidative damage to DNA is a crucial step in the initiation of mutagenesis and carcinogenesis. nih.govresearchgate.net

Modulation of Antioxidant Enzymes

Cells possess a sophisticated antioxidant defense system to counteract oxidative stress, including enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants like reduced glutathione (GSH). researchgate.netresearchgate.net MNU exposure has been shown to disrupt this system. Studies have reported a significant decrease in the activity of these protective enzymes following MNU treatment, exacerbating oxidative damage. researchgate.netresearchgate.net Conversely, some experimental models show an initial increase in antioxidant enzyme activity as a compensatory response to rising ROS levels. nih.gov For example, treatment of rats with MNU for mammary carcinogenesis resulted in significantly decreased activities of catalase and superoxide dismutase. researchgate.net In contrast, a study on corneal endothelial cells reported a significant decrease in catalase and GSH activity after MNU exposure, indicating depletion of antioxidant defenses. nih.gov

| Marker | Time Point | Control Group (Relative Value) | MNU-Treated Group (Relative Value) | P-value |

|---|---|---|---|---|

| MDA Content | 6 hours | 1.0 | ~2.5 | < 0.0001 |

| MDA Content | 24 hours | 1.0 | ~2.8 | < 0.0001 |

| Catalase Activity | 6 hours | 1.0 | ~0.4 | < 0.0001 |

| Catalase Activity | 24 hours | 1.0 | ~0.3 | < 0.0001 |

| GSH Activity | 6 hours | 1.0 | ~0.7 | < 0.05 |

| GSH Activity | 24 hours | 1.0 | ~0.5 | < 0.001 |

Related Molecular Events

The oxidative stress triggered by MNU initiates several downstream signaling pathways, often culminating in apoptosis or cellular transformation. MNU has been shown to activate inflammatory pathways, including the increased expression of nuclear factor kappa B (NF-κB), which in turn promotes the expression of pro-inflammatory cytokines like IL-1β and IL-6. researchgate.net In corneal endothelial cells, MNU-induced damage involves the NF-κB/NLRP3 pathway and the FOXO3a/p53/p21 pathway. nih.gov

Furthermore, MNU-induced oxidative stress directly impacts apoptotic pathways. Studies have demonstrated that MNU exposure leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio activates downstream executioner caspases, such as caspase-3 and initiator caspases like caspase-9, ultimately leading to programmed cell death. nih.gov

| Protein | Control Group (Relative Expression) | MNU-Treated Group (Relative Expression) | P-value |

|---|---|---|---|

| Bax | 1.0 | ~3.5 | < 0.001 |

| Bcl-2 | 1.0 | ~0.4 | < 0.01 |

| Caspase-3 (activated) | 1.0 | ~3.0 | < 0.001 |

| Caspase-9 (activated) | 1.0 | ~2.5 | < 0.01 |

Metabolic Pathways and Biotransformation of N Dimethyl N Nitroso Urea

Enzymatic Activation Mechanisms

Enzymatic activation is a crucial first step in the metabolic processing of many N-nitroso compounds. This bioactivation is typically required for them to exert their carcinogenic properties. nih.gov The process generates highly reactive electrophiles capable of interacting with cellular macromolecules. nih.govnih.gov

The cytochrome P450 (P450) superfamily of enzymes plays a central role in the metabolism of N-nitroso compounds. nih.govsigmaaldrich.com These enzymes catalyze the oxidation of various substrates, including many carcinogens. nih.gov For instance, the bioactivation of N-nitrosodimethylamine (NDMA) is primarily catalyzed by the P450 2E1 isozyme in human liver microsomes. nih.govmdpi.com Similarly, the metabolism of N-nitrosodiethylamine (NDEA) is principally handled by P450 2E1 and P450 2A6. nih.govnih.gov

In the case of nitrosoureas, studies on related compounds like N-methyl-N-nitrosourea (MNU) show that it is metabolized by mouse liver microsomes in a reaction that is dependent on NADPH and oxygen, and can be induced by P450 inducers like phenobarbital, which is characteristic of a cytochrome P-450-dependent reaction. nih.gov The microsomal metabolism of other nitrosoureas, such as N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU), also requires NADPH, further implicating P450 enzymes. aacrjournals.org This body of evidence suggests that cytochrome P450 enzymes are key mediators in the initial metabolic steps of N,N'-Dimethyl-N-nitrosourea, initiating its transformation into reactive species. nih.govnih.govaacrjournals.org

A predominant metabolic activation pathway for many N-nitrosamines is α-hydroxylation, which involves the enzymatic hydroxylation of a carbon atom adjacent (in the α-position) to the nitroso group. mdpi.comacs.orgpnas.org This initial oxidation leads to the formation of an unstable α-hydroxy nitrosamine (B1359907) intermediate. mdpi.compnas.org

This intermediate spontaneously decomposes to yield reactive electrophiles. mdpi.comacs.org In the case of NDMA, α-hydroxylation leads to α-hydroxyNDMA, which breaks down to produce formaldehyde (B43269) and a highly reactive methyldiazonium ion. mdpi.comwho.int This diazonium ion is a potent alkylating agent that can modify cellular macromolecules like DNA. mdpi.comwho.int The evolution of molecular nitrogen (N₂) from metabolism of ¹⁵N-labeled nitrosamines is a key indicator of the α-hydroxylation pathway's activity. nih.govpnas.org Studies have shown this pathway accounts for a significant portion of the metabolism of compounds like NDMA. nih.govnih.gov Given its prevalence in related N-nitroso compounds, the α-hydroxylation of one of the methyl groups is considered a probable and critical activation pathway for N,N'-Dimethyl-N-nitrosourea as well.

Role of Cytochrome P450 Enzymes

In Vitro Metabolic Studies and Metabolite Identification

In vitro studies using liver microsomes and homogenates have been instrumental in elucidating the metabolic fate of N-nitroso compounds. aacrjournals.orgpnas.org Such studies allow for the identification of metabolites and the quantification of different metabolic pathways.

For NDMA, in vitro experiments with rat liver homogenates using ¹⁵N-labeled substrate revealed that approximately 34% of its metabolism proceeds via the α-hydroxylation pathway, as measured by the evolution of ¹⁵N₂ gas. nih.govpnas.orgnih.gov These studies also highlighted that formaldehyde, a product of α-hydroxylation, can be an unreliable marker for the extent of metabolism. nih.govpnas.org

In vitro work on nitrosoureas, such as N-methyl-N-nitrosourea (MNU) and BCNU, has demonstrated that mouse liver microsomes can catalyze their denitrosation, a process requiring NADPH. aacrjournals.org For other nitrosoureas like N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), microsomal enzymes catalyze hydroxylation on the cyclohexyl ring. aacrjournals.org Kinetic studies on the decomposition of N-nitroso-N,N′-dimethylurea have also been performed, providing insights into its stability and reaction mechanisms under various conditions. rsc.orgpsu.edu

The table below summarizes findings from in vitro metabolic studies on N,N'-Dimethyl-N-nitrosourea and related compounds.

| Compound | System | Key Pathway Studied | Major Products/Findings | Reference |

| N-nitroso-N,N′-dimethylurea | Aqueous Solution | Denitrosation | Rate-controlling step is protonation of the substrate. | rsc.org, psu.edu |

| N-nitrosodimethylamine (NDMA) | Rat Liver Homogenate | α-Hydroxylation | ~34% metabolized via this pathway; evolution of N₂. | pnas.org, nih.gov |

| N-methyl-N-nitrosourea (MNU) | Mouse Liver Microsomes | Denitrosation | NADPH-dependent reaction. | aacrjournals.org |

| N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU) | Mouse Liver Microsomes | Denitrosation | Product is 1,3-bis(2-chloroethyl)urea; NADPH-dependent. | aacrjournals.org |

| N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) | Mouse Liver Microsomes | Ring Hydroxylation | Hydroxylated derivatives are the main products. | aacrjournals.org |

Denitrosation Pathways and Products

Denitrosation, the removal of the nitroso group, represents an alternative metabolic route. This pathway can be considered a detoxification mechanism, as it prevents the formation of the highly reactive alkylating agents generated via α-hydroxylation. mdpi.com

Enzymatic denitrosation of NDMA has been observed in liver microsomes, yielding products such as methylamine (B109427) and formaldehyde. mdpi.com For nitrosoureas, microsomal denitrosation has also been clearly demonstrated. Studies with mouse liver microsomes showed that N-methyl-N-nitrosourea (MNU) is denitrosated in an NADPH-dependent reaction. aacrjournals.org

Kinetic studies focusing on the denitrosation of N-nitroso-N,N′-dimethylurea in acidic solutions have shown that the reaction is subject to general base catalysis and that the rate-limiting step is the protonation of the substrate. rsc.orgpsu.edu This suggests that the chemical environment, particularly pH, plays a significant role in the stability and decomposition of the compound through this pathway. The process involves the transfer of the N=O group, ultimately leading to the parent urea (B33335), N,N'-dimethylurea. psu.eduatamanchemicals.comatamanchemicals.com

Advanced Analytical Strategies for the Detection and Quantification of N Dimethyl N Nitroso Urea

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are central to the analysis of N-nitrosamines, providing the necessary separation from complex matrices before detection. The choice of technique often depends on the volatility and polarity of the specific nitrosamine (B1359907).

Liquid chromatography coupled with mass spectrometry is a powerful tool for the analysis of a wide range of nitrosamines, particularly those that are non-volatile or thermally labile.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique is widely used for its high sensitivity and selectivity. nih.gov It allows for the detection and quantification of nitrosamines at very low levels, often in the parts-per-billion (ppb) range. nih.gov For instance, LC-MS/MS methods have been developed for the simultaneous determination of multiple nitrosamines in various drug substances. nih.gov The use of atmospheric pressure chemical ionization (APCI) as an ionization source has also been shown to be effective. nih.gov

Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS offers the advantage of high mass accuracy, which aids in the confident identification of unknown impurities and reduces the likelihood of false positives. nih.govfda.gov This is particularly valuable when screening for new or unexpected nitrosamines. The FDA has published LC-HRMS methods for the determination of several nitrosamine impurities in angiotensin II receptor blocker (ARB) drugs. nih.govfda.gov These methods can separate and detect multiple nitrosamines in a single run. fda.gov

Sample Preparation: Effective sample preparation is crucial for accurate LC-MS analysis. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed to concentrate the analytes and remove matrix interferences. ijpsjournal.com

Method Validation: Validated LC-MS methods are essential for regulatory compliance. Validation typically includes parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govfda.gov

Gas chromatography is well-suited for the analysis of volatile and thermally stable nitrosamines.

Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS): This technique provides excellent sensitivity and selectivity for the analysis of volatile nitrosamines. nih.gov It is a commonly used method for routine testing in many laboratories. europa.eu

Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS): Headspace sampling is a solvent-free technique that is particularly useful for analyzing volatile compounds in solid or liquid samples. researchgate.net In HS-GC-MS, the volatile nitrosamines are partitioned from the sample matrix into the headspace of a sealed vial before being injected into the GC system. This minimizes contamination of the GC system with non-volatile matrix components. researchgate.net However, the high temperatures used in standard headspace and liquid injection GC can sometimes lead to the in-situ formation of nitrosamines from precursors present in the sample, potentially leading to artificially high results. nih.gov To mitigate this, headspace solid-phase microextraction (HS-SPME) has been explored as a gentler sample introduction technique that avoids high temperatures and shows good correlation with LC-MS/MS results. nih.gov

Derivatization: For less volatile nitrosamines, derivatization may be necessary to improve their chromatographic behavior and sensitivity in GC-MS analysis.

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase. It offers some advantages over both LC and GC, including faster analysis times and the ability to analyze a broad range of compounds, from nonpolar to polar. researchgate.netnih.gov SFC has been successfully applied to the simultaneous analysis of various nitrosamines and other impurities in pharmaceuticals. researchgate.netnih.govslideshare.net It has been shown to be capable of separating and detecting a wide range of nitrosamines at ppb levels. researchgate.netnih.gov

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that is particularly useful for the analysis of charged molecules. While not as commonly used as LC-MS or GC-MS for routine nitrosamine analysis, CE coupled with mass spectrometry has been explored for the detection of nitrosamines in pharmaceutical products. researchgate.net The use of denaturants like N-methylurea has been investigated in CE for the separation of small proteins, and similar principles could potentially be applied to the analysis of other small molecules. google.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS, HS-GC-MS)

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are invaluable for confirming the structure of identified impurities and for monitoring the progress of reactions that may lead to the formation of N-Dimethyl-N-nitroso urea (B33335).

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The N-nitroso group (>N-N=O) has characteristic absorption bands in the infrared spectrum, which can be used for its identification. pw.edu.pl For urea and its derivatives, characteristic peaks for N-H stretching and deformation, C=O stretching, and C-N stretching can be observed. researchgate.net While a complete FTIR spectrum of gaseous urea has been recorded, its quantification in the gas phase is challenging due to its low vapor pressure and limited thermal stability. researchgate.net

NMR spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For nitrosamines, hindered rotation around the N-N bond can lead to the observation of distinct signals for substituents that would otherwise be equivalent, providing a key diagnostic feature. acs.org In the case of N-Dimethyl-N-nitroso urea, specific chemical shifts for the methyl groups would be expected. The purity of synthesized compounds related to nitrosoureas, such as N-nitroso-N-methylurea (MNU), has been confirmed using ¹H NMR. rsc.org Furthermore, ¹⁵N NMR can be particularly informative for studying nitrogen-containing compounds, including nitrosamines and related structures like diazonium salts, providing direct evidence for the presence and connectivity of nitrogen atoms. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the kinetics of chemical reactions involving N-nitroso compounds like N,N'-dimethyl-N'-nitroso urea. This technique allows for the real-time monitoring of reactant consumption or product formation by measuring changes in light absorbance at specific wavelengths.

Kinetic studies on the formation and decomposition of N-nitrosoamides have been conducted using UV-Vis spectrophotometry. For instance, the nitrosation reactions of related compounds like N,N'-dimethylurea have been examined in acidic media. rsc.orgrsc.org In these studies, the kinetics of product formation were followed spectrophotometrically by monitoring the increase in absorbance at a specific wavelength, such as 265 nm, using the initial-rate method. rsc.org Such experiments are typically performed in quartz cells maintained at a constant temperature to ensure accuracy. rsc.org

The decomposition kinetics of N-nitroso compounds can also be effectively studied. Differential UV spectroscopy has been employed to investigate the decomposition of nitrosoureas in aqueous solutions, allowing for the calculation of first-order reaction rate constants. nih.gov Studies on the denitrosation of N-nitroso-N,N'-dimethylurea have shown that the rate-controlling step is the protonation of the substrate. rsc.org The stability of nitrosoureas is often dependent on factors like pH and buffer composition, with general base catalysis by nucleophilic anions in buffer systems potentially affecting the hydrolysis rate. nih.gov

The mechanism of nitrosation can be complex. Research suggests that for some amides, nitrosation might initially occur at the oxygen atom, followed by a slow proton transfer and a subsequent rapid internal rearrangement to form the more thermodynamically stable N-nitroso-amide. rsc.org UV-Vis spectroscopy plays a crucial role in elucidating these mechanisms by providing data on reaction rates under various conditions. For example, experiments showing that the absorbance change increases with the ratio of nitrous acid to the urea substrate suggest a 2:1 stoichiometry for the reaction. rsc.org

The photolytic decomposition of N-nitrosamines, often initiated by UV light, can also be monitored. researchgate.net The homolytic cleavage of the N-NO bond by UV irradiation is a key step in these processes. researchgate.net While UV-Vis detectors can monitor N-nitrosamines directly around 230 nm, achieving the low limits of quantification required for trace analysis can be challenging due to baseline fluctuations without pre-concentration steps. mdpi.com

Sample Preparation and Matrix Effects in Research Samples

Effective sample preparation is a critical step for the accurate and reliable analysis of this compound, as it aims to isolate the target analyte from the sample matrix, concentrate it, and minimize interferences. psu.edu The choice of extraction technique depends heavily on the sample matrix, which can range from aqueous solutions to complex biological or pharmaceutical samples. ecetoc.orgepa.gov

Common extraction methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). chromatographyonline.comresearchgate.net In LLE, a solvent immiscible with the sample solution, such as dichloromethane, is used to partition the nitrosamine from the matrix. researchgate.netchromatographyonline.com Multiple extractions are often performed to ensure complete recovery. chromatographyonline.com SPE is another widely used technique that separates the analyte of interest from interfering compounds by using a solid sorbent. chromatographyonline.com For instance, strong cation-exchange functionalized polymeric sorbents have been used for the analysis of nitrosamine impurities in cough syrups. chromatographyonline.com Other cleanup procedures may involve chromatography on columns packed with materials like alumina (B75360) or silica (B1680970) gel to remove specific interferences. ecetoc.orgepa.gov

Matrix effects are a significant challenge in trace analysis, as co-extracted components from the sample can enhance or suppress the analytical signal, leading to inaccurate quantification. rsc.orgresearchgate.net The extent of matrix interference varies considerably depending on the nature of the sample. epa.gov For example, in the analysis of personal care products, the presence of thickeners can create emulsions that impede extraction. ecetoc.org Similarly, large amounts of secondary amines in a sample can lead to the artefactual formation of nitrosamines during sample preparation, a problem that can be mitigated by adding inhibitors like sulphamic acid or by removing the amines using cation exchange resins. ecetoc.org

To manage these challenges, analytical procedures must be carefully designed. This includes running laboratory reagent blanks to demonstrate that solvents and glassware are free from contaminants. epa.gov The use of internal standards, such as deuterated analogues of the analyte or other nitrosamines not expected in the sample, can help correct for variations in extraction efficiency and matrix effects. epa.govchromatographyonline.com The development of sample preparation procedures for trace analysis necessitates a minimal number of processing steps, analysis of blank samples to check for matrix interferences, and conducting recovery studies to validate the method's effectiveness. psu.edu

Table 1: Common Sample Preparation Techniques for Nitrosamine Analysis

| Technique | Principle | Typical Application/Matrix | Key Considerations | Source |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and dichloromethane). | Aqueous samples, meat products, malt (B15192052) samples. | Choice of solvent, pH control, potential for emulsion formation. | researchgate.netchromatographyonline.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the sample matrix passes through; analyte is then eluted with a solvent. | Pharmaceutical products (e.g., cough syrups), complex matrices. | Sorbent selection, elution solvent, potential for sorbent-analyte interactions. | chromatographyonline.com |

| Distillation | Separation based on differences in volatility. Often used for volatile nitrosamines. | Food products, raw materials. | Risk of analyte degradation at high temperatures; prevention of artefactual formation is crucial. | ecetoc.org |

| Column Chromatography Cleanup | Separation of the analyte from interferences using a column packed with a stationary phase like alumina or silica gel. | Used as a cleanup step after initial extraction to remove specific interferences like diphenylamine. | Choice of stationary and mobile phases, column packing, elution profile determination. | epa.gov |

Development and Validation of Research Methodologies

The development and validation of analytical methods are essential to ensure that the quantification of this compound is accurate, reliable, and reproducible. nano-ntp.comnih.gov Regulatory bodies often require that analytical methods be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.commdpi.comseejph.com Validation demonstrates that a method is suitable for its intended purpose. chromatographyonline.com

A typical method validation process for a nitrosamine impurity encompasses the assessment of several key performance characteristics: mdpi.commdpi.com

Specificity/Selectivity: This ensures that the analytical signal is solely from the target analyte, without interference from other components in the sample matrix, such as excipients or degradation products. mdpi.commdpi.com This is often established by analyzing blank samples, spiked samples, and placebo formulations. mdpi.com

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nano-ntp.com This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be ≥ 0.99. nano-ntp.commdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. mdpi.commdpi.com These are often determined based on the signal-to-noise ratio, with common acceptance criteria being ≥ 3 for LOD and ≥ 10 for LOQ. nano-ntp.com For trace impurities like nitrosamines, achieving low LOQ values (e.g., in the ng/mL or ppb range) is critical. mdpi.comseejph.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovery is calculated. mdpi.com Acceptance criteria for recovery are often in the range of 70-130%, especially at low concentrations. mdpi.com

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at different levels, including repeatability (within-day) and intermediate precision (between-day). nano-ntp.commdpi.com For trace analysis, an RSD of ≤ 15% or ≤ 20% is often considered acceptable. nano-ntp.comseejph.com

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition), providing an indication of its reliability during normal usage. mdpi.com

Advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed due to their high sensitivity and selectivity, which are necessary for detecting nitrosamines at trace levels. chromatographyonline.comijpsjournal.com The validation process for these methods involves a rigorous assessment of all the parameters mentioned above to ensure the data generated is reliable for quality control and regulatory compliance. mdpi.comnih.gov

Table 2: Example Validation Parameters for a Nitrosamine Analytical Method

| Validation Parameter | Purpose | Typical Acceptance Criteria | Source |

|---|---|---|---|

| Linearity (R²) | Demonstrates a proportional response to analyte concentration. | ≥ 0.990 | nano-ntp.com |

| Accuracy (% Recovery) | Measures how close the experimental value is to the true value. | 70% - 130% | mdpi.com |

| Precision (% RSD) | Measures the closeness of repeated measurements. | ≤ 15.0% or ≤ 20.0% | nano-ntp.comseejph.com |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-Noise Ratio ≥ 3:1 | nano-ntp.com |

| Limit of Quantification (LOQ) | The lowest concentration that can be accurately quantified. | Ranges from ~0.1 to 10 ng/mL depending on the method and regulatory requirement. | mdpi.commdpi.com |

| Specificity | Ensures no interference at the analyte's retention time. | No interfering peaks in blank/placebo chromatograms. | mdpi.com |

Structure Activity Relationship Sar Studies for N Dimethyl N Nitroso Urea and Analogs

Correlating Molecular Structure with Reactivity

The reactivity of N-nitroso ureas, including their stability and decomposition kinetics, is highly dependent on the nature of the substituents attached to the urea (B33335) backbone. These substituents modulate the electronic and steric properties of the molecule, directly influencing the stability of the N-nitroso group and the subsequent generation of reactive intermediates.

The decomposition of N-nitroso ureas under physiological conditions is a critical step that leads to the formation of electrophilic species responsible for their biological activity. This process is initiated by the abstraction of the proton from the N3 nitrogen, followed by a cascade of rearrangements. The rate of this decomposition is governed by the substituents on the N1 and N3 positions.

Electronic Effects: Electron-withdrawing groups attached to the urea structure can stabilize the parent molecule, slowing down decomposition. Conversely, electron-donating groups can increase the electron density on the nitrosourea (B86855) moiety, potentially facilitating the decomposition process. Studies on analogs like N-methyl-N-nitrosoaniline have shown that electron-donating substituents (e.g., methoxy) increase reaction rates, while electron-withdrawing groups (e.g., chloro, nitro) reduce them. sci-hub.se

Steric Effects: The size and conformation of the substituents can also play a significant role. Bulky groups can sterically hinder the approach of water molecules or bases that initiate decomposition, thereby increasing the compound's half-life. sci-hub.se For example, studies on N-cyclopropyl N-nitrosoureas have demonstrated that substituents on the cyclopropane (B1198618) ring have a substantial effect on the compound's stability. researchgate.net

The ultimate reactive species generated from most N-nitroso ureas is a diazonium ion, which is a potent alkylating agent. The nature of the alkyl group attached to the N1 position dictates the properties of the resulting carbocation and its subsequent reactions.

Table 1: Influence of Structural Modifications on the Reactivity of N-Nitroso Urea Analogs

| N-Nitroso Urea Analog | Key Structural Feature | Effect on Reactivity/Stability | Primary Reactive Intermediate |

|---|---|---|---|

| N-Methyl-N-nitrosourea (MNU) | N1-Methyl group | Decomposes to generate a highly reactive methyldiazonium ion. cymitquimica.com | Methyldiazonium ion |

| N-Ethyl-N-nitrosourea (ENU) | N1-Ethyl group | Decomposes rapidly, but the resulting ethyldiazonium ion is slightly more stable than the methyl analog. nih.gov | Ethyldiazonium ion |

| 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) | N1 and N3-Chloroethyl groups | The chloroethyl group allows for the formation of a vinyl cation or an ethylene-imonium ion, enabling DNA cross-linking. tandfonline.com | 2-chloroethyldiazonium ion |

| 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) | N1-Chloroethyl, N3-Cyclohexyl group | The bulky, lipophilic cyclohexyl group increases stability and alters distribution compared to BCNU. | 2-chloroethyldiazonium ion |

SAR in DNA Alkylation and Adduct Formation

N-nitroso ureas exert their biological effects primarily through the alkylation of nucleic acids. medchemexpress.com The structure of the N-nitroso urea compound dictates the efficiency, site-specificity, and type of DNA adducts formed. The relationship between the structure and its DNA alkylating properties is a central theme in SAR studies.

The primary mechanism involves the generation of a diazonium ion intermediate, which then transfers an alkyl group to nucleophilic sites on DNA bases. gatech.edu The most common sites of alkylation are the N7 position of guanine (B1146940) and the N3 position of adenine (B156593), both located in the DNA grooves. gatech.edu However, alkylation at the O6 position of guanine is often considered a critical lesion. mdpi.com

SAR studies have revealed several key principles:

Nature of the Alkyl Group: The identity of the alkyl group at the N1 position is paramount. Simple alkyl groups like methyl (from MNU) and ethyl (from ENU) lead to monofunctional adducts. cymitquimica.comnih.gov Ethylating agents are generally more reactive toward oxygen atoms in DNA bases than methylating agents. researchgate.net Haloalkyl groups, such as the 2-chloroethyl group found in BCNU and CCNU, are bifunctional. They initially form a monoadduct at a guanine base, which can then undergo an intramolecular cyclization to react with a cytosine base on the opposite DNA strand, resulting in an interstrand cross-link. tandfonline.comnih.gov The capacity to form these cross-links is strongly correlated with cytotoxic potential. tandfonline.com

Carrier Molecules: Covalently linking the N-nitroso urea moiety to a DNA-binding molecule can significantly alter the pattern of DNA alkylation. For instance, attaching N-methyl-N-nitrosourea (MNU) to a methidium intercalator, which binds non-specifically to DNA, leads to a more uniform methylation of guanine residues, in contrast to the preference of free MNU for runs of guanines. nih.gov Similarly, linking MNU to a major-groove binding agent like phenyl neutral red enhances the formation of N7-methylguanine (a major groove adduct) over N3-methyladenine (a minor groove adduct). nih.gov Conversely, using a minor-groove binder as the carrier can increase alkylation at N3-adenine. gatech.edu

Table 2: Structure-Activity Relationship in DNA Adduct Formation

| Compound/Analog | Key Structural Feature | Primary DNA Adduct(s) | Mechanistic Consequence |

|---|---|---|---|

| N-Methyl-N-nitrosourea (MNU) | Methylating agent | N7-methylguanine, O6-methylguanine, N3-methyladenine. gatech.edu | Forms monofunctional adducts. |

| N-Ethyl-N-nitrosourea (ENU) | Ethylating agent | O6-ethylguanine, N7-ethylguanine. Higher O-alkylation ratio than MNU. researchgate.net | Forms monofunctional adducts; considered highly mutagenic. |

| 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) | Bifunctional 2-chloroethyl group | Guanine-Cytosine interstrand cross-links. tandfonline.com | Prevents DNA strand separation, blocking replication and transcription. |

| MNU-Methidium Conjugate | MNU linked to a DNA intercalator | Uniform N7-methylguanine formation. nih.gov | Alters the sequence preference of alkylation. |

| MNU-Phenyl Neutral Red Conjugate | MNU linked to a major-groove binder | Enhanced N7-methylguanine (major groove) vs. N3-methyladenine (minor groove). nih.gov | Directs alkylation to a specific DNA groove. |

SAR in Modulating Cellular Pathways

Beyond direct DNA damage, N-nitroso ureas and their analogs can modulate various cellular signaling pathways, and these effects are also structure-dependent. The chemical properties of the parent compound and its decomposition products, including isocyanates, can influence a range of cellular processes.

Immune Modulation: A comparative study showed that N-Nitroso-N-methylurea (NMU) possesses significant immunosuppressive activity, affecting both cell-mediated and humoral immune responses. In contrast, N-nitrosodimethylamine (DMN), which lacks the urea moiety, showed markedly less immunosuppressive effect, suggesting the carbamoylating activity of the isocyanate generated from NMU is crucial for this biological outcome. nih.gov

Induction of Signaling Cascades: Research has indicated that NMU treatment can increase the activity of the transcription factor NF-κB in human keratinocytes. medchemexpress.com This pathway is a critical regulator of inflammation, immunity, and cell survival. The activation is associated with the phosphorylation of I-κBα, the inhibitor protein that normally sequesters NF-κB in the cytoplasm. medchemexpress.com

Oxidative Stress: Analogs such as carmustine (B1668450) (BCNU) and lomustine (B1675051) (CCNU) have been associated with cellular toxicity linked to the depletion of glutathione (B108866), a key intracellular antioxidant. frontiersin.org This depletion can lead to increased oxidative stress and subsequent cellular damage. This effect is attributed to the reactivity of the isocyanate species generated during nitrosourea decomposition.

Table 3: SAR in the Modulation of Cellular Pathways

| Compound/Analog | Key Structural Feature / Decomposition Product | Cellular Pathway Modulated | Observed Effect |

|---|---|---|---|

| N-Nitroso-N-methylurea (NMU) | Generates methyl isocyanate | Immune Response | Potent immunosuppression. nih.gov |

| N-Nitroso-N-methylurea (NMU) | Alkylating and/or carbamoylating activity | NF-κB Signaling | Activation of NF-κB pathway. medchemexpress.com |

| Aromatic N-(2-chloroethyl)-N-nitrosoureas | Aromatic backbone | Nitric Oxide (NO) Signaling | Potential for NO release as a mechanistic pathway. rsc.org |